6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
Description
6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid is a bicyclic compound featuring a spiro[4.5]decane core with a nitrogen atom at position 2 (azaspiro) and methyl substituents at positions 6 and 7. While direct data on this compound is sparse in the provided evidence, its structural analogs (e.g., 7,7-dimethyl and 8-oxa variants) suggest that steric and electronic effects from the methyl groups and spiro system influence solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
6,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-8-3-4-9(2)12(5-8)7-13-6-10(12)11(14)15/h8-10,13H,3-7H2,1-2H3,(H,14,15) |
InChI Key |
SNUDPFYQSVZGON-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2(C1)CNCC2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a carboxylic acid derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized spirocyclic compounds .
Scientific Research Applications
6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 6,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid and related compounds:
Structural and Functional Differences
- In contrast, the 8-oxa variant’s oxygen atom introduces polarity, lowering the predicted pKa (3.74 vs. ~4.5 for methylated analogs).
- Spiro System Flexibility : The 1-thia-8-azaspiro derivative () incorporates sulfur, which may enhance ring strain and reactivity in cross-coupling reactions compared to all-carbon spiro systems.
- Biological Relevance : β-lactam derivatives (–6) exhibit antibiotic activity, whereas spiro[4.5]decane carboxylic acids are primarily intermediates in synthetic pathways.
Biological Activity
6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid is a bicyclic compound characterized by its unique spiro structure, which includes a nitrogen atom in its framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tryptophan 5-hydroxylase (TPH1), an enzyme crucial for serotonin synthesis. The inhibition of TPH1 could have significant implications for treating serotonin-related disorders such as depression and anxiety.
- Molecular Formula : CHN O
- Molecular Weight : Approximately 211.30 g/mol
- Functional Groups : Carboxylic acid at the 4-position, contributing to its acidic properties.
The primary mechanism of action for this compound involves its interaction with TPH1. By inhibiting this enzyme, the compound effectively reduces serotonin synthesis, which may be beneficial in conditions characterized by excessive serotonin levels.
In Vitro and In Vivo Studies
In vitro assays have confirmed the inhibitory effects of this compound on TPH1, while in vivo studies demonstrated its efficacy in reducing intestinal serotonin levels in animal models. These studies suggest that the compound may serve as a therapeutic agent for managing disorders associated with serotonin dysregulation.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid | 251461-82-2 | Similar spiro structure but different methyl positioning |
| Methyl 6,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylate | 1602459-81-3 | Ester derivative with potential differences in solubility and reactivity |
| 2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid | Not specified | Incorporates a pyrimidine moiety which may affect biological activity |
The unique arrangement of methyl groups and the presence of the carboxylic acid functional group distinguish this compound from these similar compounds while providing distinct biological activities.
Synthetic Routes
Several synthetic pathways have been developed for producing this compound:
- Cyclization Reactions : Involves the reaction of suitable piperidine derivatives with cyclohexanone derivatives under acidic or basic conditions.
- Modification Techniques : Structural modifications can enhance biological activity or selectivity.
Neuropharmacological Studies
A series of neuropharmacological studies have focused on the effects of this compound on animal models exhibiting symptoms of depression and anxiety. These studies revealed that administration of the compound led to significant reductions in depressive-like behaviors and anxiety levels.
Antibacterial Activity
Research has also explored the antibacterial properties of derivatives related to this compound. A study conducted on various amide derivatives synthesized from related carboxylic acids showed promising antibacterial activity against clinical isolates, suggesting potential applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with ketones, aldehydes, or amines. For example, spirocyclic intermediates may undergo condensation with benzothiazol-2-yl derivatives or hydroxyl-substituted aromatic aldehydes under controlled temperatures (e.g., 60–80°C) and solvent systems (e.g., ethanol or THF). Yield optimization requires adjusting reaction time, stoichiometry of reagents (e.g., 1.2–1.5 equivalents of amine), and purification via recrystallization or column chromatography .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm spirocyclic connectivity and methyl group positions via and NMR chemical shifts.
- IR : Identify carboxylic acid C=O stretching (~1700 cm) and amine N–H bonds (~3300 cm).
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
Q. What are the primary challenges in isolating this compound due to its spirocyclic framework?
- Methodological Answer : The rigidity of the spirocyclic structure increases steric hindrance, complicating crystallization. Solutions include:
- Using mixed solvents (e.g., hexane/ethyl acetate) for recrystallization.
- Employing high-performance liquid chromatography (HPLC) with reverse-phase C18 columns for separation .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., spirocyclization) be experimentally elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ NMR or UV-Vis spectroscopy to identify rate-determining steps.
- Isotopic Labeling : Use -labeled reagents to trace oxygen incorporation in carboxyl groups.
- Computational Modeling : Apply density functional theory (DFT) to map energy barriers for cyclization steps .
Q. How can contradictions in reported biological activity data for structurally similar azaspiro compounds be resolved?
- Methodological Answer :
- Factorial Design : Systematically vary substituents (e.g., methyl vs. benzyl groups) to isolate structural contributions to activity.
- Dose-Response Studies : Compare EC values across analogs to identify outliers.
- Meta-Analysis : Cross-reference data from spiro[4.5]decane derivatives (e.g., 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid) to identify trends in enzyme inhibition .
Q. What computational strategies are effective for predicting interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to lipid metabolism enzymes (e.g., phospholipase A2).
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100 ns trajectories to assess binding free energies.
- QSAR Models : Corrogate substituent electronegativity with inhibitory potency .
Q. How can the spirocyclic framework be modified to enhance selectivity for specific biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., -F, -NO) at the 6- or 9-positions to modulate receptor affinity.
- Ring Expansion : Synthesize analogs with larger spiro rings (e.g., spiro[4.6]undecane) to improve steric complementarity .
Q. What advanced purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- HPLC with Chiral Columns : Resolve enantiomers using cellulose-based stationary phases.
- Ion-Exchange Chromatography : Exploit the carboxylic acid’s pH-dependent solubility for selective elution.
- Membrane Separation : Apply nanofiltration membranes to remove low-MW byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
